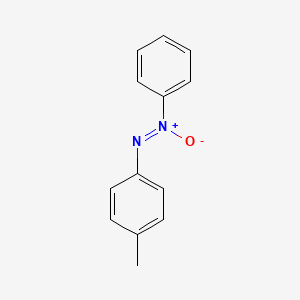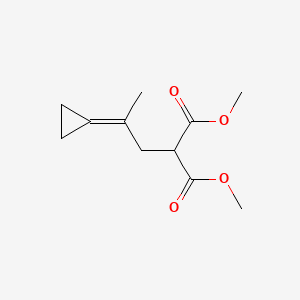
Dimethyl (2-cyclopropylidenepropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-cyclopropylidenepropyl)propanedioate is an organic compound with a complex structure that includes a cyclopropylidene group and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-cyclopropylidenepropyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-cyclopropylidenepropyl)propanedioate can undergo various types of chemical reactions, including:
Alkylation: Introduction of alkyl groups at the alpha position of the ester.
Hydrolysis: Conversion of ester groups to carboxylic acids.
Decarboxylation: Loss of carbon dioxide from carboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, followed by reaction with alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating with aqueous hydrochloric acid.
Major Products
Alkylation: Substituted malonic esters.
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Aplicaciones Científicas De Investigación
Dimethyl (2-cyclopropylidenepropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which dimethyl (2-cyclopropylidenepropyl)propanedioate exerts its effects involves the formation of enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity in alkylation and decarboxylation reactions.
Diethyl malonate: Another ester used in similar synthetic applications.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different ester functionalities .
Propiedades
Número CAS |
136964-26-6 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
dimethyl 2-(2-cyclopropylidenepropyl)propanedioate |
InChI |
InChI=1S/C11H16O4/c1-7(8-4-5-8)6-9(10(12)14-2)11(13)15-3/h9H,4-6H2,1-3H3 |
Clave InChI |
CXGQSHFORJYURX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC1)CC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
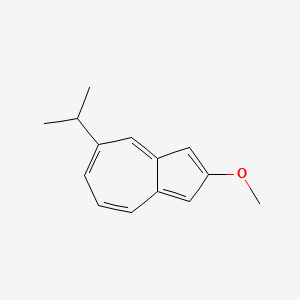
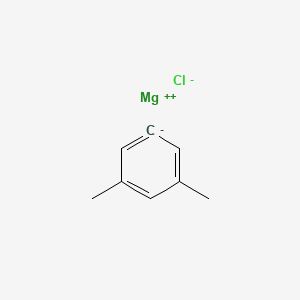
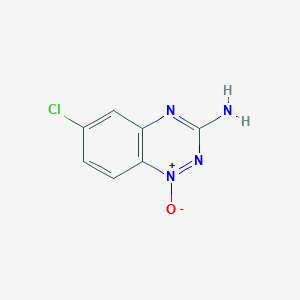
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
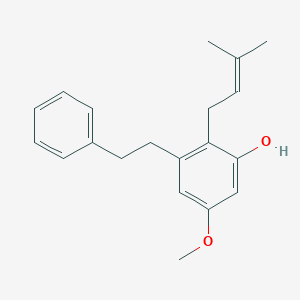
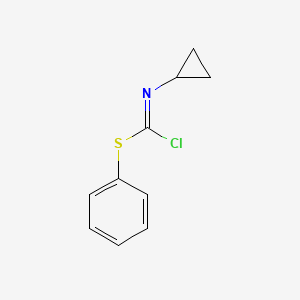

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)

